1-苯并呋喃-2-磺酰胺

描述

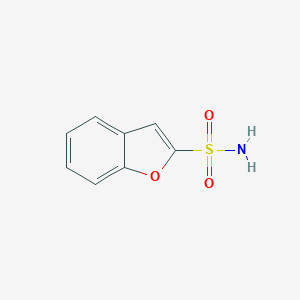

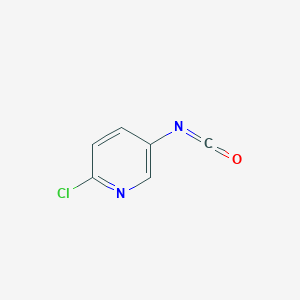

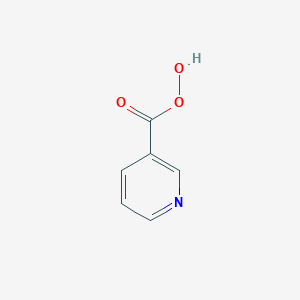

1-Benzofuran-2-Sulfonamide is a compound with the molecular weight of 197.21 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have unique therapeutic potentials and are involved in various clinical drugs .

Synthesis Analysis

Benzofuran based sulphonamides were synthesized from salicylaldehyde and ortho-vanillin . The compounds were characterized using FT-IR (Fourier-transform infrared spectroscopy), 1 H-NMR (Proton nuclear magnetic resonance) and Mass spectroscopic studies .Molecular Structure Analysis

The molecular structure of 1-Benzofuran-2-Sulfonamide consists of a benzofuran ring fused with a sulfonamide group . The InChI code for the compound is1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) . Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzofuran-2-Sulfonamide are not mentioned in the search results, benzofuran compounds in general have been involved in various chemical reactions. For instance, electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS and NCS gives 3-halogenated 2-amidobenzofurans .Physical And Chemical Properties Analysis

1-Benzofuran-2-Sulfonamide is a powder with a melting point of 153-155 degrees .科学研究应用

Carbonic Anhydrase Inhibitors

1-Benzofuran-2-Sulfonamide has been studied as a potential carbonic anhydrase inhibitor (CAI). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons . Five-membered heterocyclic sulfonamides, such as 1-Benzofuran-2-Sulfonamide, have been shown to be more effective inhibitors compared to six-membered rings .

Anticancer Therapeutic Potential

Benzofuran scaffolds, including 1-Benzofuran-2-Sulfonamide, have been studied for their anticancer therapeutic potential. The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines .

Antimicrobial Agents

The benzofuran moiety, which is a part of 1-Benzofuran-2-Sulfonamide, has been studied for its potential as an antimicrobial agent. The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Antiglaucoma Properties

As a carbonic anhydrase inhibitor, 1-Benzofuran-2-Sulfonamide may have potential antiglaucoma properties. Carbonic anhydrase inhibitors are often used in the treatment of glaucoma .

Antiepileptic Properties

Carbonic anhydrase inhibitors, including 1-Benzofuran-2-Sulfonamide, have been studied for their antiepileptic properties .

Antiinfective Properties

1-Benzofuran-2-Sulfonamide, as a carbonic anhydrase inhibitor, may also have antiinfective properties .

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .

属性

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-2-Sulfonamide | |

CAS RN |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)